molecular formula C10H12N2O5 B13810080 (2Z)-2-[(5,5-dimethyl-2,3-dioxocyclohexylidene)amino]-2-hydroxyiminoacetic acid

(2Z)-2-[(5,5-dimethyl-2,3-dioxocyclohexylidene)amino]-2-hydroxyiminoacetic acid

Cat. No.: B13810080
M. Wt: 240.21 g/mol
InChI Key: TXXGGJSKNJNCOU-MASIDHJFSA-N
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Description

(2Z)-2-[(5,5-dimethyl-2,3-dioxocyclohexylidene)amino]-2-hydroxyiminoacetic acid is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(5,5-dimethyl-2,3-dioxocyclohexylidene)amino]-2-hydroxyiminoacetic acid typically involves multiple steps. The process begins with the preparation of the cyclohexylidene intermediate, followed by the introduction of the amino and hydroxyimino groups. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors. These methods are designed to optimize yield and purity while minimizing production costs. The use of advanced purification techniques, such as chromatography, is common to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(5,5-dimethyl-2,3-dioxocyclohexylidene)amino]-2-hydroxyiminoacetic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-[(5,5-dimethyl-2,3-dioxocyclohexylidene)amino]-2-hydroxyiminoacetic acid is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound is studied for its potential role in biochemical pathways. Researchers investigate its interactions with enzymes and other biomolecules to understand its effects on cellular processes.

Medicine

In medicine, this compound is explored for its therapeutic potential. Studies focus on its ability to modulate biological pathways and its potential use in drug development.

Industry

In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (2Z)-2-[(5,5-dimethyl-2,3-dioxocyclohexylidene)amino]-2-hydroxyiminoacetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound exerts its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2Z)-2-[(5,5-dimethyl-2,3-dioxocyclohexylidene)amino]-2-hydroxyiminoacetic acid include:

    Cyclohexylidene derivatives: Compounds with similar cyclohexylidene structures.

    Amino acid derivatives: Compounds with similar amino and hydroxyimino groups.

Uniqueness

What sets this compound apart is its specific combination of functional groups and structural features. This uniqueness allows it to interact with a distinct set of molecular targets, making it valuable for various applications in scientific research and industry.

Properties

Molecular Formula

C10H12N2O5

Molecular Weight

240.21 g/mol

IUPAC Name

(2Z)-2-[(5,5-dimethyl-2,3-dioxocyclohexylidene)amino]-2-hydroxyiminoacetic acid

InChI

InChI=1S/C10H12N2O5/c1-10(2)3-5(7(14)6(13)4-10)11-8(12-17)9(15)16/h17H,3-4H2,1-2H3,(H,15,16)/b11-5?,12-8-

InChI Key

TXXGGJSKNJNCOU-MASIDHJFSA-N

Isomeric SMILES

CC1(CC(=N/C(=N\O)/C(=O)O)C(=O)C(=O)C1)C

Canonical SMILES

CC1(CC(=NC(=NO)C(=O)O)C(=O)C(=O)C1)C

Origin of Product

United States

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